![molecular formula C11H14N2O B1442340 3,4,6,7,8,9-ヘキサヒドロピラジノ[1,2-a]インドール-1(2H)-オン CAS No. 1346672-36-3](/img/structure/B1442340.png)
3,4,6,7,8,9-ヘキサヒドロピラジノ[1,2-a]インドール-1(2H)-オン
概要
説明
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that features a fused pyrazinoindole structure
科学的研究の応用
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and erectile dysfunction
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Similar compounds have been found to inhibit phosphodiesterase 5 (pde5) and caspase-3 . These enzymes play crucial roles in various physiological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is important for smooth muscle relaxation and vasodilation. Caspase-3 is a critical executioner of apoptosis, or programmed cell death .
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound may interact with its targets to inhibit their activity, thereby affecting the downstream processes regulated by these enzymes .
Biochemical Pathways
The biochemical pathways affected by 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one are likely related to the functions of its targets. Inhibition of PDE5 can lead to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation . On the other hand, inhibition of caspase-3 can interfere with the apoptosis pathway, potentially providing neuroprotective effects in the event of an ischemic stroke .
Pharmacokinetics
Similar compounds have shown profound and long-lasting effects in animal models .
Result of Action
The molecular and cellular effects of 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one’s action would depend on its specific targets and the extent of their inhibition. Potential effects could include vasodilation due to increased cGMP levels, and neuroprotection due to inhibition of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a suitable amine and a carbonyl compound, followed by cyclization to form the pyrazinoindole core. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
Tadalafil: A well-known PDE5 inhibitor with a similar pyrazinoindole structure.
Sildenafil: Another PDE5 inhibitor, though with a different core structure.
Vardenafil: Similar to sildenafil, but with slight modifications to improve efficacy and reduce side effects.
Uniqueness
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific structural features that confer high selectivity and potency as a PDE5 inhibitor. Its ability to form stable interactions with the enzyme’s active site makes it a valuable scaffold for drug development.
特性
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDCWHLFBJIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C3N2CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
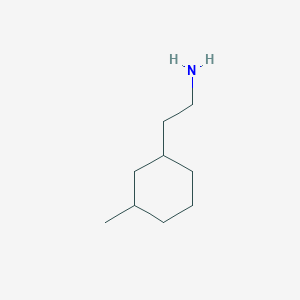

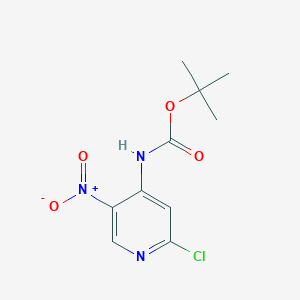
![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)
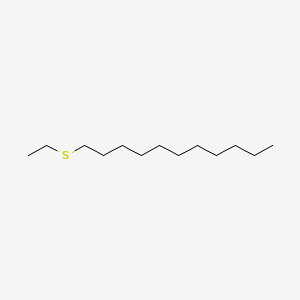
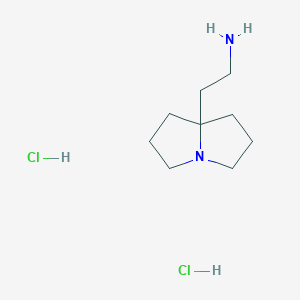
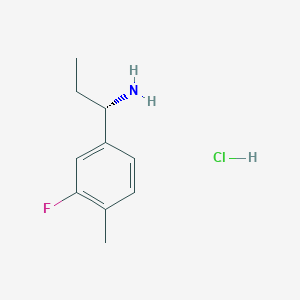
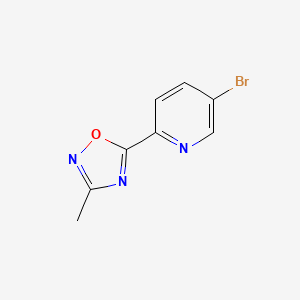

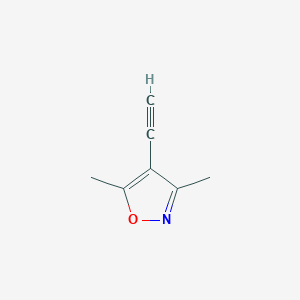
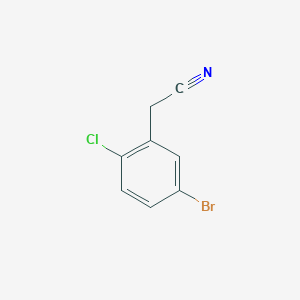
![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)

![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)
